molecular formula C11H14ClIO B14053196 1-(3-Chloropropyl)-3-ethoxy-5-iodobenzene

1-(3-Chloropropyl)-3-ethoxy-5-iodobenzene

Cat. No.: B14053196
M. Wt: 324.58 g/mol
InChI Key: VEECKLBGTFQYEW-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-ethoxy-5-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a 3-chloropropyl chain, an ethoxy group, and an iodine atom at positions 1, 3, and 5, respectively. These compounds are often utilized as precursors for drug development (e.g., antipsychotics, serotonin receptor ligands) and boron cluster chemistry due to their reactivity and steric properties .

Properties

Molecular Formula

C11H14ClIO

Molecular Weight

324.58 g/mol

IUPAC Name

1-(3-chloropropyl)-3-ethoxy-5-iodobenzene

InChI

InChI=1S/C11H14ClIO/c1-2-14-11-7-9(4-3-5-12)6-10(13)8-11/h6-8H,2-5H2,1H3

InChI Key

VEECKLBGTFQYEW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)CCCCl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3-ethoxy-5-iodobenzene typically involves the following steps:

    Etherification: The ethoxy group can be introduced via a Williamson ether synthesis, where the phenol derivative reacts with ethyl bromide in the presence of a base like sodium hydroxide.

    Alkylation: The chloropropyl group can be introduced through a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 1-(3-Chloropropyl)-3-ethoxy-5-iodobenzene may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-ethoxy-5-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or cyanides.

    Oxidation Reactions: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted derivatives such as amines, thioethers, or nitriles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of deiodinated benzene derivatives.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethoxy-5-iodobenzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: It is employed in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-5-iodobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural Analogues and Reactivity

The reactivity and applications of 1-(3-chloropropyl)-3-ethoxy-5-iodobenzene can be inferred from analogues with overlapping substituents:

Compound Key Substituents Reactivity/Applications Reference
1-(3-Chloropropyl)-3,7-dimethylxanthine 3-chloropropyl, xanthine core Lower reactivity compared to iodopropyl analogues; requires longer reaction times for amination (60% lower yield vs. iodopropyl derivatives) . [5]
1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine 3-chloropropyl, piperazine High-yield synthesis (88%) under microwave irradiation; used as a 5-HT1A receptor ligand . [3]
1-Chloro-3-(3-chloropropyl)-4-iodobenzene 3-chloropropyl, Cl, I Structural similarity to target compound; molecular weight 314.98 (C₉H₉Cl₂I) suggests potential for halogen exchange reactions . [12]
1-(3-Chloropropyl)-2,3-dihydro-1H-benzimidazole-2-one 3-chloropropyl, benzimidazole Key intermediate for domperidone synthesis; optimized with KI catalysis in mixed solvents (DMF/4-methyl-2-pentanone) . [9]
Key Findings:
  • Halogen Effects : Iodine substituents (as in 1-Chloro-3-(3-chloropropyl)-4-iodobenzene) enhance electrophilicity compared to chlorine, facilitating nucleophilic substitutions .
  • Synthetic Efficiency : Microwave-assisted synthesis significantly improves yields (e.g., 88% in 40 seconds for piperazine derivatives) compared to conventional methods .
  • Steric Hindrance : Multiple 3-chloropropyl groups elongate cage C–C bonds in carboranes (1.672 Å vs. 1.628 Å in parent compounds), suggesting steric challenges in planar aromatic systems .

Physicochemical Properties

  • Solubility: Ethoxy groups (as in the target compound) enhance solubility in polar solvents compared to non-polar analogues like 1-(3-chloropropyl)pyrrolidine hydrochloride .
  • Stability : Iodine’s larger atomic radius may increase susceptibility to photodegradation versus chlorine-substituted derivatives .

Pharmaceutical Relevance

  • Drug Intermediates : 3-Chloropropyl derivatives are pivotal in synthesizing domperidone (antiemetic) and melatonin receptor ligands, where substituent positioning affects bioavailability and receptor binding .

Biological Activity

1-(3-Chloropropyl)-3-ethoxy-5-iodobenzene is a synthetic organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its biological effects.

Chemical Structure and Properties

The compound features a chloropropyl group, an ethoxy group, and an iodobenzene moiety. Its structural components suggest possible interactions with biological targets, making it a candidate for pharmacological studies.

The biological activity of 1-(3-Chloropropyl)-3-ethoxy-5-iodobenzene is hypothesized to involve:

  • Binding to Receptors : The compound may interact with specific receptors or enzymes, modulating various biological pathways.
  • Influence on Cellular Processes : It could affect signaling cascades related to inflammation, cell proliferation, or apoptosis.

Biological Activity Findings

Recent studies have investigated the biological activity of similar compounds, providing insights into potential effects:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. For example, derivatives with halogen substitutions exhibited higher anti-MRSA activity (MIC values as low as 0.25 µg/mL) .
  • Insecticidal Properties : Research on related compounds has demonstrated larvicidal activity against Aedes aegypti, suggesting that structural analogs may also possess insecticidal properties .
  • Cytotoxicity Studies : Evaluations of similar compounds indicated varying levels of cytotoxicity against human cell lines. Notably, some analogs displayed no cytotoxic effects at high concentrations (up to 5200 µM) .

Case Study 1: Antimicrobial Activity

A study screened a library of compounds for antimicrobial properties, identifying several derivatives that exhibited significant activity against MRSA and other pathogens. The findings suggest that structural modifications can enhance efficacy while minimizing toxicity .

Case Study 2: Insecticidal Evaluation

In another investigation, the larvicidal efficacy of compounds structurally related to 1-(3-Chloropropyl)-3-ethoxy-5-iodobenzene was assessed against Aedes aegypti larvae. The results indicated promising activity, highlighting the potential for developing new insecticides based on this scaffold .

Data Tables

Compound Activity Type MIC (µg/mL) Cytotoxicity (IC50 µg/mL)
1-(3-Chloropropyl)-3-ethoxy-5-iodobenzeneAntimicrobial (hypothetical)TBDTBD
3,4-(Methylenedioxy) cinnamic acidLarvicidal28.9 ± 5.6>5200
Halogenated Indole DerivativeAnti-MRSA≤0.25Not cytotoxic

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